A Technical Guide to Nucleoprotein (396-404) (TFA): An Immunodominant CTL Epitope
A Technical Guide to Nucleoprotein (396-404) (TFA): An Immunodominant CTL Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoprotein (396-404) is a synthetic peptide fragment corresponding to amino acids 396-404 of the nucleoprotein (NP) from the Lymphocytic Choriomeningitis Virus (LCMV). This nonamer, with the amino acid sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI), is a well-characterized and immunodominant cytotoxic T-lymphocyte (CTL) epitope. It is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2D(b). The "(TFA)" designation indicates that the peptide is supplied as a salt with Trifluoroacetic acid, a common counterion used during peptide synthesis and purification. This peptide serves as a critical tool in immunological research, particularly in studies of T-cell responses to viral infections, vaccine development, and understanding the mechanisms of cellular immunity.
Physicochemical and Purity Specifications
The Nucleoprotein (396-404) (TFA) peptide is a lyophilized powder, typically white to off-white in color. Its quality and purity are critical for reliable and reproducible experimental outcomes. Below is a summary of its key physicochemical properties and typical supplier specifications.
| Property | Value |
| Amino Acid Sequence | Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI) |
| Molecular Formula | C50H71N13O14 |
| Molecular Weight | 1078.18 g/mol [1] |
| MHC Restriction | H-2D(b)[1] |
| Viral Source | Lymphocytic Choriomeningitis Virus (LCMV)[1] |
| Purity (by HPLC) | Typically ≥95% or ≥98% |
| Appearance | White to off-white lyophilized powder |
| Storage Conditions | Store at -20°C or -80°C for long-term stability.[1] |
| Solubility | Soluble in water or DMSO. For cell-based assays, it is recommended to dissolve in a small amount of sterile DMSO and then dilute to the final working concentration with aqueous buffer or culture medium. |
| Counterion | Trifluoroacetic Acid (TFA) |
Function: A Potent Stimulator of CD8+ T-Cell Responses
The primary function of the Nucleoprotein (396-404) peptide is to act as a specific antigen for the activation of CD8+ cytotoxic T-lymphocytes. In an LCMV-infected cell, the viral nucleoprotein is degraded into smaller peptide fragments by the proteasome in the cytoplasm. The NP (396-404) fragment is then transported into the endoplasmic reticulum, where it binds to MHC class I H-2D(b) molecules. This peptide-MHC complex is subsequently transported to the cell surface.
CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the NP (396-404)-H-2D(b) complex will bind to the infected cell. This binding, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T cell into an effector CTL. These CTLs can then identify and eliminate other infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, or by inducing apoptosis through Fas/FasL interactions. Due to its high affinity for H-2D(b) and the robust T-cell response it elicits, NP (396-404) is considered an immunodominant epitope in the C57BL/6 mouse model of LCMV infection.[2][3]
Signaling and Antigen Presentation Pathway
The following diagram illustrates the MHC Class I antigen presentation pathway that leads to the presentation of the Nucleoprotein (396-404) epitope on the surface of an infected cell, leading to T-cell recognition.
Caption: MHC Class I presentation of Nucleoprotein (396-404).
Experimental Protocols
Nucleoprotein (396-404) is widely used in a variety of T-cell assays. Below are detailed methodologies for two key experiments: Intracellular Cytokine Staining (ICS) for IFN-γ and the Chromium-51 Release Assay.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of NP (396-404)-specific CD8+ T cells from the spleens of LCMV-infected mice based on their production of IFN-γ following peptide stimulation.
Materials:
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Single-cell suspension of splenocytes from LCMV-infected and control mice.
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Nucleoprotein (396-404) (TFA) peptide stock solution (e.g., 1 mg/mL in DMSO).
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Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
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Brefeldin A (e.g., 10 mg/mL stock).
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Recombinant human IL-2 (optional, for enhancing cytokine signal).
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FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
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Fixable viability dye.
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Fluorochrome-conjugated antibodies against mouse CD8, CD44, and IFN-γ.
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Fixation/Permeabilization buffer kit.
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96-well round-bottom plates.
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Flow cytometer.
Procedure:
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Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice. Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1 x 10^7 cells/mL.
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Plating: Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.
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Peptide Stimulation:
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Prepare a working solution of the NP (396-404) peptide at a final concentration of 1-2 µg/mL in complete RPMI-1640 medium.[3]
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Add 100 µL of the peptide solution to the appropriate wells.
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For a negative control, add 100 µL of medium without peptide.
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For a positive control, a mitogen like PMA/Ionomycin can be used.
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Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[4]
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Inhibit Cytokine Secretion: After the initial 1-2 hours of incubation, add Brefeldin A to each well at a final concentration of 1 µg/mL to block cytokine secretion.[2][5]
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Surface Staining:
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After the incubation period, wash the cells with FACS buffer.
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Stain for cell viability according to the manufacturer's protocol.
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Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.
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-
Fixation and Permeabilization:
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Wash the cells with FACS buffer.
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Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
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-
Intracellular Staining:
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Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
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-
Acquisition and Analysis:
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Wash the cells with permeabilization buffer and then with FACS buffer.
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Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
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Analyze the data by gating on live, singlet, CD8+ T cells and then quantifying the percentage of IFN-γ+ cells.
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Chromium-51 Release Assay
This assay measures the cytotoxic activity of NP (396-404)-specific CTLs by quantifying the release of radioactive Chromium-51 (51Cr) from peptide-pulsed target cells.
Materials:
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Effector cells: Splenocytes or purified CD8+ T cells from LCMV-infected mice.
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Target cells: A suitable cell line that expresses H-2D(b) (e.g., MC57 or EL4 cells).
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Nucleoprotein (396-404) (TFA) peptide.
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Sodium Chromate (51Cr).
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Complete RPMI-1640 medium.
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Fetal Bovine Serum (FBS).
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96-well V-bottom plates.
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Gamma counter.
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Triton X-100 or another detergent for maximum release control.
Procedure:
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Target Cell Labeling:
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Resuspend 1 x 10^6 target cells in 50 µL of medium and add 50-100 µCi of 51Cr.
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Incubate for 60-90 minutes at 37°C, mixing gently every 20-30 minutes.
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Wash the labeled target cells three times with a large volume of medium to remove excess 51Cr.
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Resuspend the cells at 1 x 10^5 cells/mL.
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Peptide Pulsing of Target Cells:
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Incubate the labeled target cells with the NP (396-404) peptide at a concentration of 1 µg/mL for 60 minutes at 37°C.
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Wash the peptide-pulsed target cells to remove unbound peptide.
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Assay Setup:
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Plate the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in triplicate in a 96-well V-bottom plate.
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Add 1 x 10^4 peptide-pulsed, 51Cr-labeled target cells to each well.
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Spontaneous Release Control: Target cells incubated with medium only.
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Maximum Release Control: Target cells incubated with a detergent (e.g., 1% Triton X-100).
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-
Incubation: Centrifuge the plate at low speed for 1 minute to initiate cell contact and incubate for 4-6 hours at 37°C.
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Harvesting and Counting:
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Centrifuge the plate at 500 x g for 5 minutes.
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Carefully harvest a defined volume of supernatant (e.g., 50 µL) from each well and transfer to tubes suitable for a gamma counter.
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Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
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Calculation of Specific Lysis:
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Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
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Experimental Workflow Example
The following diagram illustrates a typical workflow for assessing the immunogenicity of a vaccine candidate using the Nucleoprotein (396-404) peptide as a model antigen.
Caption: Workflow for assessing T-cell responses to NP (396-404).
Conclusion
Nucleoprotein (396-404) (TFA) is an indispensable tool for researchers in immunology and drug development. Its well-defined sequence, MHC restriction, and potent immunogenicity make it an ideal reagent for studying the intricacies of CD8+ T-cell responses. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this peptide in a variety of experimental settings, ultimately contributing to a deeper understanding of cellular immunity and the development of novel immunotherapies and vaccines.
